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molecular formula C10H15IN2O B1213269 4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol CAS No. 69213-46-3

4-(aminomethyl)-6-tert-butyl-2-iodopyridin-3-ol

Cat. No. B1213269
M. Wt: 306.14 g/mol
InChI Key: CDZNKTBCUPOYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04123537

Procedure details

A solution of iodine monochloride (2.68 g., 0.02 mole) in 4N hydrochloric acid (15 ml.) is added to a solution of 4-aminomethyl-6-(1,1-dimethylethyl)-3-pyridinol . dihydrochloride (5.06 g., 0.02 mole) in water (30 ml.). The resulting solution is kept at 20°-25° C. for 18 hours, diluted with water to a volume of 100 ml. and basicified with concentrated ammonium hydroxide (12 ml.) whereupon a solid is deposited. The solid is collected, washed with water and air-dried to give 2-iodo-4-aminomethyl-6-(1,1-dimethylethyl)-3-pyridinol (4.8g., 78%), m.p. 162°-165° C. Recrystallization of the latter from 50% ethanol provides an analytical sample of 2-iodo-4-aminomethyl-6-(1,1-dimethylethyl)-3-pyridinol as pale beige crystals, m.p. 170°-171° C.
Quantity
2.68 g
Type
reactant
Reaction Step One
Name
4-aminomethyl-6-(1,1-dimethylethyl)-3-pyridinol . dihydrochloride
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]Cl.Cl.Cl.[NH2:5][CH2:6][C:7]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[N:10]=[CH:9][C:8]=1[OH:17].[OH-].[NH4+]>Cl.O>[I:1][C:9]1[C:8]([OH:17])=[C:7]([CH2:6][NH2:5])[CH:12]=[C:11]([C:13]([CH3:14])([CH3:16])[CH3:15])[N:10]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
ICl
Name
4-aminomethyl-6-(1,1-dimethylethyl)-3-pyridinol . dihydrochloride
Quantity
5.06 g
Type
reactant
Smiles
Cl.Cl.NCC1=C(C=NC(=C1)C(C)(C)C)O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=NC(=CC(=C1O)CN)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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